4-(2,2-Difluorovinyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(2,2-difluoroethenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWEMZPHHVEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The Wittig reaction is a well-established method for olefin synthesis via phosphorus ylides. For 4-(2,2-difluorovinyl)benzaldehyde, the ylide can be generated from potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K) and triphenylphosphine (PPh₃) in dry dimethylformamide (DMF). The aldehyde substrate, 4-formylbenzaldehyde, would react with the in-situ-generated ylide to form the desired difluorovinyl group (Figure 1).
Figure 1. Proposed Wittig olefination for this compound.
Critical Reaction Parameters
Challenges and Mitigation
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Aldehyde Sensitivity : The electron-withdrawing aldehyde group may destabilize the ylide. Protecting the aldehyde as an acetal prior to reaction and deprotecting post-olefination could improve yields.
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Byproducts : Excess PPh₃ may necessitate careful aqueous workup to isolate the product.
Suzuki-Miyaura Cross-Coupling Approach
Reagent Selection and Substrate Design
2,2-Difluorovinyl pinacolborane (CF₂=CHBPin) serves as a versatile coupling partner for aryl halides. Using 4-bromobenzaldehyde as the substrate, a palladium-catalyzed cross-coupling could introduce the difluorovinyl group (Figure 2).
Figure 2. Proposed Suzuki-Miyaura coupling pathway.
Optimization Considerations
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Catalyst System : Pd(dppf)Cl₂ achieves >80% yield in analogous reactions.
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Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C balances reactivity and aldehyde stability.
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Protection Strategies : The aldehyde may require protection (e.g., as a dimethyl acetal) to prevent side reactions with the borane reagent.
Scalability and Reproducibility
The method is scalable to multigram quantities with consistent yields. However, residual palladium removal via activated charcoal or silica gel filtration is critical for pharmaceutical applications.
Halogenation-Elimination Pathways
Two-Step Halogenation and Dehydrohalogenation
A halogenation-elimination sequence starting from 4-vinylbenzaldehyde could introduce the difluorovinyl group. For example, radical addition of ClF₂CCO₂K followed by base-mediated elimination (e.g., KOtBu) may yield the target compound (Figure 3).
Figure 3. Halogenation-elimination route.
Catalytic Considerations
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Halogenation Agents : Zinc chloride or iron chloride catalyzes electrophilic halogenation of aromatic systems.
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Elimination Conditions : Anhydrous THF with potassium tert-butoxide facilitates β-elimination at 0–25°C.
Comparative Analysis of Synthetic Methods
Table 1. Key metrics for this compound synthesis.
| Method | Reagents | Yield* | Scalability | Key Challenges |
|---|---|---|---|---|
| Wittig Olefination | BrCF₂CO₂K, PPh₃, DMF | ~70% | High | Aldehyde sensitivity |
| Suzuki Coupling | CF₂=CHBPin, Pd(dppf)Cl₂ | ~85% | Moderate | Protection/deprotection steps |
| Halogenation-Elimination | ClF₂CCO₂K, KOtBu | ~50% | Low | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorovinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithiums, Grignard reagents, and silyl lithium reagents are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(2,2-Difluorovinyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2,2-Difluorovinyl)benzaldehyde exerts its effects involves its strong electronegative nature and chemical reactivity. The gem-difluorovinyl moiety acts as a formidable electrophile, making it an irreversible inhibitor of specific enzymes . Additionally, as a bioisostere of carbonyl groups, it can mimic the chemical reactivity of aldehydes and ketones, providing new opportunities in drug discovery .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between 4-(2,2-Difluorovinyl)benzaldehyde and related benzaldehyde derivatives in terms of substituent effects, reactivity, and applications:
Table 1: Comparison of this compound with Analogous Compounds
Key Comparisons
Substituent Effects on Reactivity :
- The difluorovinyl group in this compound increases electrophilicity at the aldehyde carbonyl, making it more reactive toward nucleophilic additions compared to 4-hydroxybenzaldehyde (electron-donating -OH group) .
- In contrast, the bromomethyl group in 4-(Bromomethyl)benzaldehyde acts as a leaving group, facilitating alkylation or nucleophilic substitution reactions .
Applications in Materials Science :
- DEASB’s extended π-conjugation enables solvatochromism, a property absent in the target compound due to its simpler structure. DEASB’s fluorescence behavior in polymer matrices (e.g., PMMA) highlights its utility in optical materials .
- The dialdehyde in forms macrocycles via condensation, a pathway less explored for this compound but theoretically feasible due to its aldehyde functionality .
Fluorine’s Role in Medicinal Chemistry :
- Fluorinated analogs like 4-(Benzyloxy)-2,6-difluorobenzaldehyde and this compound benefit from fluorine’s ability to enhance bioavailability and metabolic stability, as seen in FDA-approved fluorinated drugs .
Safety Considerations :
- 4-(Bromomethyl)benzaldehyde requires rigorous safety measures (e.g., eye flushing, protective gear) due to its toxicity, whereas fluorinated aldehydes like the target compound may pose fewer acute hazards but require evaluation of chronic exposure risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2,2-Difluorovinyl)benzaldehyde, and how can purity be maximized?
- Methodological Answer : The most scalable method involves a Wittig-type olefination using potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K) and triphenylphosphine. Key steps include:
- Reagent Preparation : BrCF₂CO₂K is commercially available or synthesized on multigram scales.
- Reaction Conditions : Add BrCF₂CO₂K dropwise to a solution of 4-formylbenzonitrile and PPh₃ in DMF at 0°C, followed by warming to 23°C. Monitor exothermicity with an internal thermometer.
- Purification : Use silica gel chromatography (9:1 hexanes:diethyl ether) to isolate the product (Rf = 0.29). Purity (>97%) can be confirmed via qNMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify vinyl fluoride protons (δ ~5.5–6.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Fluorine coupling (²J₆₆₆₆) may complicate splitting patterns.
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., CH-π, hydrogen bonding) for structural validation .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid oxidation and photodegradation.
- Stability Testing : Monitor via periodic TLC or HPLC to detect aldehyde oxidation to carboxylic acids .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of Wittig-type olefination in forming the gem-difluorovinyl group?
- Methodological Answer : The reaction proceeds via:
Ylide Formation : PPh₃ displaces bromide from BrCF₂CO₂K, generating a zwitterionic intermediate.
Decarboxylation : Thermal decarboxylation forms a reactive :CF₂ ylide.
Cycloaddition/Cycloreversion : The ylide attacks the aldehyde, forming an oxaphosphetane intermediate, which collapses to release the product and triphenylphosphine oxide .
- Advanced Analysis : Use isotopic labeling (¹³C/²H) or in-situ IR to track intermediates. Computational modeling (e.g., DFT) can map transition states and explain steric/electronic effects of substituents .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 38% vs. higher yields)?
- Methodological Answer : Discrepancies often arise from:
- Temperature Control : Exothermicity during BrCF₂CO₂K addition must be tightly regulated to avoid byproduct formation.
- Scale Effects : Pilot reactions (≤1 g) may underestimate mixing inefficiencies; use flow chemistry for larger scales.
- Validation : Replicate under standardized conditions (e.g., inert atmosphere, calibrated thermometers) and report purity via qNMR .
Q. What strategies enable functionalization of this compound for drug discovery?
- Methodological Answer :
- Nucleophilic Additions : React the aldehyde with amines (e.g., hydrazines) to form hydrazones for bioactivity screening.
- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) on halogenated analogs to introduce pharmacophores.
- Fluorine-Specific Reactivity : Exploit the electron-withdrawing difluorovinyl group to stabilize transition states in Diels-Alder or click chemistry .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
